3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a benzofuran moiety, a furyl group, and a triazolothiadiazole core
Properties
Molecular Formula |
C17H10N4O2S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-[(E)-2-(furan-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10N4O2S/c1-2-6-13-11(4-1)10-14(23-13)16-18-19-17-21(16)20-15(24-17)8-7-12-5-3-9-22-12/h1-10H/b8-7+ |
InChI Key |
RTLZEVWABMIVBM-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)/C=C/C5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C=CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide can yield an intermediate, which is then subjected to cyclization with furfuraldehyde under acidic conditions to form the desired triazolothiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Benzofuran-2-yl)-3-phenylpyridine: Shares the benzofuran moiety but differs in the core structure.
1-Benzyl-3-[2-(2-furyl)vinyl]-4,5-dihydro-1H-pyrazole: Contains a furyl group but has a different core structure.
Uniqueness
3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its triazolothiadiazole core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
